Cas no 1807235-35-3 (Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate)
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate
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- Inchi: 1S/C11H10ClNO2S/c1-15-11(14)4-7-3-10(16)9(6-13)2-8(7)5-12/h2-3,16H,4-5H2,1H3
- InChI Key: GMAURARCOACJAU-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C#N)C(=CC=1CC(=O)OC)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 302
- XLogP3: 2
- Topological Polar Surface Area: 51.1
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005835-250mg |
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate |
1807235-35-3 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
| Alichem | A014005835-500mg |
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate |
1807235-35-3 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A014005835-1g |
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate |
1807235-35-3 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate (CAS No. 1807235-35-3)
Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate, also known by its CAS number 1807235-35-3, is a complex organic compound with a diverse range of applications in the field of organic chemistry. This compound is characterized by its unique structure, which includes a methyl group, a chloromethyl substituent, a cyano group, and a mercaptophenyl group attached to an acetate moiety. The combination of these functional groups makes it a versatile molecule with potential uses in drug discovery, material science, and chemical synthesis.
Recent studies have highlighted the importance of Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate in the development of novel therapeutic agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those with anti-inflammatory and anticancer properties. The presence of the cyano and mercaptophenyl groups in its structure contributes to its ability to interact with biological systems, making it a valuable tool in medicinal chemistry.
The structural complexity of this compound also makes it an interesting candidate for materials science applications. Its ability to form stable bonds and its reactivity under specific conditions have been leveraged in the creation of advanced polymers and coatings. For instance, recent advancements in polymer chemistry have utilized Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate as a building block for creating self-healing materials, which can repair minor damages without external intervention.
In terms of synthesis, Methyl 2-chloromethyl-4-cyano-5-mercaptophenylacetate is typically prepared through multi-step organic reactions involving nucleophilic substitution and condensation processes. The synthesis pathway involves careful control of reaction conditions to ensure high yields and purity. Researchers have optimized these methods to minimize waste and improve efficiency, aligning with current trends toward sustainable chemical practices.
The physical and chemical properties of this compound are well-documented. It has a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been tested, revealing that it is resistant to hydrolysis but reactive toward strong oxidizing agents. These properties make it suitable for use in both laboratory settings and industrial applications.
One of the most promising areas of research involving Methyl 2-chloromethyl-4-cyano-5-mecaptophenylacetate is its application in drug delivery systems. Scientists have explored its potential as a carrier for targeted drug delivery due to its ability to encapsulate bioactive molecules and release them at specific sites within the body. This capability has been demonstrated in preclinical studies, where the compound showed enhanced drug efficacy and reduced side effects compared to traditional delivery methods.
Furthermore, the compound has shown potential in the field of catalysis. Its unique structure allows it to act as a ligand in transition metal catalysts, facilitating various organic transformations such as cross-coupling reactions and enantioselective syntheses. Recent breakthroughs in catalytic chemistry have utilized Methyl 2-chloromethyl
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